4-(Benzyloxy)quinoline-3-carbaldehyde
Description
4-(Benzyloxy)quinoline-3-carbaldehyde is a quinoline derivative featuring a benzyloxy substituent at the 4-position and a formyl group at the 3-position. The aldehyde group enables further functionalization (e.g., condensation, nucleophilic addition), while the benzyloxy moiety provides steric and electronic modulation .
Properties
CAS No. |
1797843-18-5 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.296 |
IUPAC Name |
4-phenylmethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO2/c19-11-14-10-18-16-9-5-4-8-15(16)17(14)20-12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
GFDDMMJIZTZAGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=NC3=CC=CC=C32)C=O |
Synonyms |
4-Hydroxy-3-quinolinecarboxaldehyde Benzyl Ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Core Structure: Quinoline derivatives (e.g., 4k) exhibit planar aromatic systems suitable for π-stacking interactions, whereas indole analogs (e.g., 7-benzyloxyindole-3-carbaldehyde) have a pyrrole ring fused to benzene, altering electronic properties .
- Functional Group Reactivity: The aldehyde at the 3-position in the target compound is more electrophilic than ketone or amino groups in analogs like 4k or (R)-8-(benzyloxy)quinolinone, enabling distinct downstream reactions .
Physicochemical Properties
- Melting Points: Quinoline derivatives with halogenated aryl groups (e.g., 4k, m.p. 223–225°C) exhibit higher melting points than non-halogenated analogs due to enhanced crystallinity .
- Solubility: The benzyloxy group in 4-(Benzyloxy)quinoline-3-carbaldehyde likely reduces aqueous solubility compared to methoxy-substituted compounds like 2c .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
